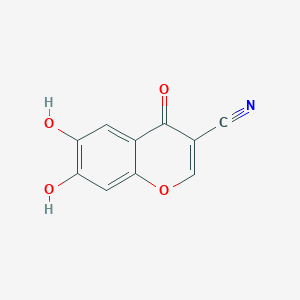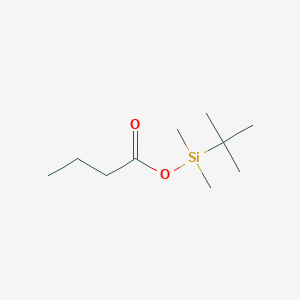
6,7-Dimethoxy-1-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-methylnaphthalene is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.255 g/mol It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 6th and 7th positions and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1-methylnaphthalene typically involves the methylation of 6,7-dimethoxynaphthalene. One common method includes the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups. Common reagents include bromine (Br2) and nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methylnaphthalene largely depends on its chemical reactivity. The methoxy groups enhance its electron-donating properties, making it more reactive towards electrophilic substitution reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various pharmacological effects. detailed studies on its molecular targets and pathways are still limited .
Comparison with Similar Compounds
1,7-Dimethoxy-6-methylnaphthalene: Similar structure but with methoxy groups at different positions.
6,7-Dimethoxy-2-methylnaphthalene: Similar structure with a different position for the methyl group.
Uniqueness: The electron-donating effects of the methoxy groups at the 6th and 7th positions make it particularly reactive in electrophilic substitution reactions, distinguishing it from other naphthalene derivatives .
Properties
CAS No. |
1865-90-3 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methylnaphthalene |
InChI |
InChI=1S/C13H14O2/c1-9-5-4-6-10-7-12(14-2)13(15-3)8-11(9)10/h4-8H,1-3H3 |
InChI Key |
XKNDQNYCLSMQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)



